Momordioside F1 Exhibits Potent Antiproliferative Activity Against MCF-7 Breast Cancer Cells, Comparable to Momordicoside I but Distinct from F2
Momordioside F1 demonstrates significant antiproliferative activity against the human breast adenocarcinoma cell line MCF-7. In a direct head-to-head comparison of purified compounds isolated from Momordica charantia fruit, Momordioside F1 exhibited an IC50 value of 15.2 µM against MCF-7 cells, while its close structural analog Momordicoside F2 (differing only by a C25 hydroxyl instead of a methoxy group) showed an IC50 of 28.5 µM [1]. Momordicoside I, another analog with a C25 hydroxyl group, displayed an IC50 of 16.8 µM [1].
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | Momordicoside F2: IC50 = 28.5 µM; Momordicoside I: IC50 = 16.8 µM |
| Quantified Difference | Momordioside F1 is 1.87-fold more potent than F2; similar potency to I (1.1-fold difference) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48-hour treatment |
Why This Matters
For researchers requiring a defined and potent cucurbitane glycoside for breast cancer studies, Momordioside F1 offers a 1.87-fold potency advantage over Momordicoside F2, enabling lower working concentrations and potentially reduced off-target effects.
- [1] Hsiao, P. C., Liaw, C. C., Hwang, S. Y., Cheng, H. L., Zhang, L. J., Shen, C. C., ... & Kuo, Y. H. (2013). Antiproliferative and hypoglycemic cucurbitane-type glycosides from the fruits of Momordica charantia. Journal of Agricultural and Food Chemistry, 61(12), 2979-2986. View Source
